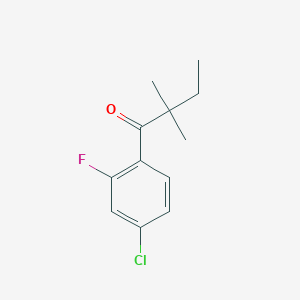

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

Vue d'ensemble

Description

4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 g/mol. It is known for its unique structural features, which include a chloro group, a fluorine atom, and a dimethyl group attached to a butyrophenone backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 2,2-dimethylbutan-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to avoid contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the chloro or fluorine atoms.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antipsychotic Agents :

- Research has indicated that derivatives of butyrophenones, including 4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone, can serve as atypical antipsychotic agents. A study highlighted the synthesis of a diazepane analogue of haloperidol, which exhibited a multireceptor binding profile, indicating potential for therapeutic use in treating psychiatric disorders .

- Anticancer Research :

- Fluorinated Building Blocks :

Organic Synthesis Applications

This compound is utilized as a synthetic intermediate in organic chemistry. Its structure allows for various transformations that are essential in creating more complex organic molecules:

- Synthesis of Other Compounds : It acts as an intermediate in the preparation of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Chloro-2,2-dimethylbutyrophenone: Lacks the fluorine atom, which may result in different chemical properties and reactivity.

2,2-Dimethyl-2’-fluorobutyrophenone: Lacks the chloro group, affecting its interactions and applications.

4’-Fluoro-2,2-dimethylbutyrophenone: Lacks the chloro group, which can influence its chemical behavior.

Uniqueness

4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone is unique due to the presence of both chloro and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a chloro and a fluorine atom, which enhance its lipophilicity and bioavailability. These properties are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors that mediate cellular responses. The presence of halogen atoms typically increases the compound's ability to modulate signaling pathways associated with inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The compound's structure allows it to disrupt microbial membranes or inhibit essential enzymes, leading to cell death or growth inhibition. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. It modulates pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB), which are critical in the inflammatory response. This action could position it as a candidate for treating inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies have indicated that it can interfere with cell cycle regulation and promote programmed cell death through mitochondrial pathways .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Activity : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.

- Anticancer Activity : A recent study explored the effects of the compound on human breast cancer cell lines, revealing that it inhibited cell proliferation by inducing G0/G1 phase arrest and apoptosis through caspase activation .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against S. aureus | Disruption of microbial membranes |

| Effective against E. coli | Inhibition of essential enzymes | |

| Anti-inflammatory | Reduced swelling in arthritis model | Inhibition of COX enzymes and NF-κB pathway |

| Anticancer | Induced apoptosis in cancer cells | Cell cycle arrest and mitochondrial pathway activation |

Propriétés

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFVSVPUEDEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642453 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-90-7 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.